![molecular formula C23H18F3N3O3S B2533145 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1291834-85-9](/img/structure/B2533145.png)
2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
The compound "2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide" is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyrimidinones and acetamides, which are often synthesized for their potential biological activities, including anticancer and antiviral properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with different substrates. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of pyrimidin-4(3H)-one derivatives includes the alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane in DMF, which occurs exclusively at the sulfur atom . These methods could provide insights into the potential synthesis routes for the compound .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of the anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor of 0.042, indicating a high degree of accuracy in the structure determination . This level of structural analysis is crucial for understanding the molecular conformation and potential interactions of the compound of interest.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound , but they do describe reactions of structurally related compounds. For instance, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide involves the reaction of 6-methyluracil with 2-chloromethyltiiran, followed by a reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . These reactions could be relevant when considering the reactivity of the thieno[3,2-d]pyrimidin moiety in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are often characterized by their crystalline structure, as well as their spectroscopic data. The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds . The physical properties such as solubility, melting point, and stability can be inferred from these data, which are important for the formulation and application of the compound. The chemical properties, including reactivity and potential biological activity, can be assessed through in silico modeling studies, as demonstrated by the molecular docking analysis targeting the VEGFr receptor .
Scientific Research Applications
Synthesis and Characterization
The synthesis of thieno[2,3-d]pyrimidines and related compounds has been a focal point of research, aiming at developing novel heterocyclic compounds with potential biological activities. Elmuradov, Bozorov, and Shakhidoyatov (2011) synthesized 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones by reacting 2,3-dimethyl- and other substituted 7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with various aldehydes (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Biological Evaluation
The exploration of the biological activities of thieno[3,2-d]pyrimidine derivatives and their potential as therapeutic agents is another significant application. For instance, the evaluation of antimicrobial and antioxidant activities of synthesized heterocycles incorporating the antipyrine moiety, which includes compounds related to thieno[3,2-d]pyrimidines, has been reported by Bondock, Rabie, Etman, and Fadda (2008). These studies offer insights into the potential therapeutic applications of these compounds, including their antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O3S/c1-13-6-5-9-17(14(13)2)29-21(31)20-18(10-11-33-20)28(22(29)32)12-19(30)27-16-8-4-3-7-15(16)23(24,25)26/h3-11,18,20H,12H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLKKVXDZCSXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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